MK-8353
描述
MK-8353 是一种口服生物利用度高的细胞外信号调节激酶 1 和 2 (ERK1/2) 抑制剂。它主要用于肿瘤学领域,特别是治疗晚期实体瘤。 该化合物通过抑制 ERK1/2 的激酶活性发挥作用,ERK1/2 在丝裂原活化蛋白激酶 (MAPK) 信号通路中起着至关重要的作用,该通路在多种癌症中经常发生失调 .
科学研究应用
MK-8353 在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域:
化学: 用作工具化合物来研究 MAPK 信号通路及其在细胞增殖和存活中的作用。
生物学: 用于研究以了解导致癌症和其他与 ERK1/2 活性失调相关的疾病的分子机制。
作用机制
MK-8353 通过抑制 ERK1/2 的激酶活性发挥作用。这种抑制阻止了 ERK1/2 的磷酸化和激活,从而阻断下游信号通路,这些通路促进肿瘤细胞增殖和存活。 该化合物诱导 ERK1/2 的构象变化,阻止其被丝裂原活化的细胞外信号调节激酶 (MEK) 激活 .
生化分析
Biochemical Properties
MK-8353 plays a crucial role in biochemical reactions by inhibiting the kinase activity of ERK1/2. It binds to the active site of ERK1/2, preventing their phosphorylation and subsequent activation by MEK. This inhibition disrupts the MAPK signaling pathway, which is involved in regulating cell proliferation, differentiation, and survival . This compound interacts with several biomolecules, including ERK1 and ERK2, with IC50 values of 23.0 nM and 8.8 nM, respectively .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the phosphorylation of ERK1/2, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce tumor growth inhibition or regression in various human cancer xenograft models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of ERK1/2, preventing their phosphorylation and activation by MEK . This inhibition leads to a conformational change in ERK1/2, which blocks their ability to transmit signals downstream in the MAPK pathway. As a result, the compound effectively disrupts cell proliferation, differentiation, and survival processes that are regulated by this pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Following single-dose oral administration, peak plasma levels are attained within 1.5 to 3 hours, with a terminal half-life of 4.2 to 8.9 hours . Long-term studies have shown that this compound remains stable and retains its inhibitory effects on ERK1/2 over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound was administered in dose cohorts ranging from 10 to 400 mg, with higher doses showing increased efficacy but also higher incidence of adverse effects such as diarrhea, fatigue, and nausea . Dose-limiting toxicity was observed at 400 mg and 800 mg dose cohorts .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound undergoes metabolism primarily in the liver, where it is processed by cytochrome P450 enzymes . This metabolism affects the compound’s pharmacokinetics and bioavailability, influencing its overall efficacy and safety profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream following oral administration and distributed to target tissues, including tumors . The compound’s distribution is influenced by its binding to plasma proteins and its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on ERK1/2 . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to effectively inhibit their activity . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
准备方法
合成路线和反应条件
MK-8353 的合成涉及一系列旨在优化其效力、选择性和药代动力学特性的化学反应。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但已扩大规模以满足临床试验和潜在商业用途的需求。 该过程涉及严格的质量控制措施,以确保该化合物的纯度和功效 .
化学反应分析
反应类型
MK-8353 经历了几种类型的化学反应,包括:
氧化: 这种反应可以改变化合物上的官能团,从而可能改变其活性。
还原: 这种反应可以还原某些官能团,影响化合物的稳定性和功效。
常用试剂和条件
合成和修饰 this compound 时常用的试剂包括氧化剂、还原剂和各种催化剂。 反应通常在受控条件下进行,以确保实现所需的修饰,而不会损害化合物的完整性 .
主要形成的产物
这些反应形成的主要产物是 this compound 的各种类似物,每个类似物具有略微不同的性质。 这些类似物通常在临床前和临床研究中测试其功效和安全性 .
相似化合物的比较
类似化合物
SCH772984: 另一种 ERK 抑制剂,其作用机制类似,但药代动力学特性不同。
舒尼替尼: 一种 MEK 抑制剂,常与 MK-8353 联用以增强其功效。
独特性
This compound 的独特之处在于它的双重作用机制,包括抑制 ERK1/2 激酶活性和诱导构象变化以阻止其激活。 这种双重机制增强了其效力和选择性,使其成为一种很有希望的癌症治疗候选药物 .
属性
IUPAC Name |
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQQGHGDBBJGFA-QNGWXLTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41N9O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。